2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol
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Overview
Description
2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C₁₁H₁₅F₂NO It is a derivative of propanol and contains both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 2,5-difluorobenzylamine with 2-methylpropanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropanone.
Reduction: Formation of 2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A structurally similar compound with a primary amino group and a hydroxyl group.
2-{[(2,4-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol: Another derivative with different fluorine substitution patterns.
Uniqueness
2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of two fluorine atoms at the 2 and 5 positions of the phenyl ring can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15F2NO |
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Molecular Weight |
215.24 g/mol |
IUPAC Name |
2-[(2,5-difluorophenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H15F2NO/c1-11(2,7-15)14-6-8-5-9(12)3-4-10(8)13/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
AFPYBCXOVQQPHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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